Bienvenue dans la boutique en ligne BenchChem!

1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Medicinal Chemistry Stereochemistry Scaffold Differentiation

Procure 1705274-99-2 to access a unique, branched chiral 1,3-diaryl urea scaffold critical for DGAT1 inhibitor SAR and kinase selectivity profiling. Its 2-methoxy-2-(2-methoxyphenyl)ethyl side-chain introduces steric bulk and a critical aliphatic methoxy H-bond acceptor absent in commercial linear ether comparators like Hit2Lead SC‑9130884. This distinct topology is essential for probing the DGAT1 B‑ring steric pocket—purchasing a simpler analogue forfeits this chiral pharmacophore. Ideal for resolving enantiomers via chiral chromatography to unmask stereospecific target engagement, this scaffold enables direct solubility and metabolic stability benchmarking against more lipophilic leads like PQ‑401.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.83
CAS No. 1705274-99-2
Cat. No. B2429985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
CAS1705274-99-2
Molecular FormulaC18H21ClN2O4
Molecular Weight364.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2OC)OC
InChIInChI=1S/C18H21ClN2O4/c1-23-15-7-5-4-6-13(15)17(25-3)11-20-18(22)21-14-10-12(19)8-9-16(14)24-2/h4-10,17H,11H2,1-3H3,(H2,20,21,22)
InChIKeyKNMBYZJIFJJQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (CAS 1705274-99-2) – Structural and Pharmacophore Baseline for Informed Sourcing


1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (CAS 1705274-99-2, PubChem CID 90598291) is a synthetic asymmetric 1,3-diaryl urea with molecular formula C18H21ClN2O4 and a molecular weight of 364.8 g/mol [1]. The compound belongs to a class of small-molecule ureas that have been explored as diacylglycerol acyltransferase 1 (DGAT1) inhibitors and, more broadly, as kinase-targeting scaffolds [2]. In contrast to many linear diaryl ureas, this molecule carries a branched 2-methoxy-2-(2-methoxyphenyl)ethyl side‑chain that introduces a chiral centre and increases both steric bulk and hydrogen‑bond acceptor capacity relative to simpler phenoxy‑ethyl or benzyl analogues.

Why Generic 1,3-Diaryl Urea Substitution Is Not Feasible for CAS 1705274-99-2


Substituting this compound with a structurally similar 1,3-diaryl urea risks losing the specific conformational and electronic profile that makes the 1705274-99-2 scaffold interesting for medicinal chemistry campaigns. The closest commercially available comparator, N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea (Hit2Lead SC‑9130884), replaces the branched methylene‑bearing carbon of 1705274-99-2 with a linear ether linker, which eliminates the chiral centre and markedly alters both the three‑dimensional shape and the hydrogen‑bonding surface . In the DGAT1 patent literature, subtle changes to the urea side‑chain have been shown to dramatically shift inhibitory potency across a panel of trisubstituted urea derivatives [1]; therefore, even modest structural deviations from 1705274-99-2 can be expected to produce non‑trivial changes in target engagement.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (CAS 1705274-99-2)


Chiral Centre and Branched‑Linker Architecture Versus Linear Ether Analogue

Unlike the closest purchasable analogue N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea (Hit2Lead SC‑9130884), which possesses a linear –O–CH2–CH2– linker, 1705274-99-2 contains a chiral carbon at the benzylic position that bears both a methoxy group and a 2‑methoxyphenyl ring . This substitution pattern converts a conformationally flexible ether into a sterically congested, asymmetric methine centre that restricts bond rotation and creates a defined three‑dimensional pharmacophore. The number of rotatable bonds increases from 5 (ether analogue) to 7 (1705274-99-2), while the hydrogen‑bond acceptor count remains identical at 4, indicating that the differentiation is conformational rather than purely electronic [1]. The presence of a stereogenic centre also implies that enantiomeric separation could yield two distinct chemical entities with potentially divergent biological profiles.

Medicinal Chemistry Stereochemistry Scaffold Differentiation

Physicochemical Property Profile Relative to the 5-Chloro-2-methoxyphenyl Urea Pharmacophore Class

The computed octanol–water partition coefficient (XLogP3-AA) for 1705274-99-2 is 2.9, and its topological polar surface area (tPSA) is approximately 68–71 Ų (estimated from the ether analogue which has a tPSA of 68.8 Ų and identical hydrogen‑bond donor/acceptor counts) [1]. By comparison, the well‑characterised IGF‑1R inhibitor PQ‑401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea, CAS 196868‑63‑0) has a higher XLogP3 of ~3.5 and a larger molecular weight (341.8 Da), reflecting the lipophilic quinoline substituent [2]. The lower lipophilicity and higher fraction of sp³‑hybridised carbons in 1705274-99-2 may confer improved aqueous solubility and a reduced risk of CYP‑mediated metabolism relative to the fully aromatic quinoline‑bearing comparator, although this inference has not been experimentally verified for 1705274-99-2 specifically.

Drug-likeness Lipophilicity ADME Predictors

DGAT1 Inhibitory Pharmacophore Alignment and Class‑Level Potency Expectation

The 5‑chloro‑2‑methoxyphenyl urea motif is explicitly claimed in patent WO2006019020A1 as part of a series of DGAT1 inhibitors that suppress triglyceride synthesis in vitro and reduce fat absorption in vivo [1]. Within that patent family, urea derivatives carrying halogenated methoxyphenyl ‘A‑rings’ and substituted phenethyl ‘B‑rings’ displayed DGAT1 inhibitory activity, although the exact IC50 of 1705274-99-2 was not disclosed in the publicly accessible examples. The 2‑methoxy‑2‑(2‑methoxyphenyl)ethyl substituent present in 1705274-99-2 maps onto the generic Markush structure of formula (I) in the patent, positioning it within the active pharmacophore space [1]. No publicly available head‑to‑head DGAT1 inhibition data comparing 1705274-99-2 with a specific named comparator from the same patent have been identified; therefore, all potency claims remain at the class‑level inference tier until primary screening data are released.

Metabolic Disease DGAT1 Inhibition Triglyceride Synthesis

Hydrogen‑Bond Donor Topology Distinction from the 2-Chlorophenyl Analogue

A second purchasable analogue, 1-(5-chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea, substitutes the terminal 2‑methoxyphenyl ring of 1705274-99-2 with a 2‑chlorophenyl group . This replacement removes the ortho‑methoxy oxygen that serves as a hydrogen‑bond acceptor and introduces a lipophilic chlorine atom in its place, thereby altering both the electrostatic surface and the potential for directed hydrogen‑bond interactions with target proteins. In co‑crystal structures of related diaryl ureas (e.g., sorafenib bound to kinases), the urea NH groups and the ortho substituent on the distal aryl ring can form key interactions within the binding pocket [1]. Substituting methoxy with chloro on the terminal ring of 1705274-99-2 would eliminate this hydrogen‑bond acceptor capability while increasing local lipophilicity, a change that has been associated with shifts in kinase selectivity profiles in analogous chemotypes [1].

Target Engagement Hydrogen Bonding Selectivity Design

Computational Drug‑Likeness and Lead‑Optimisation Positioning

1705274-99-2 satisfies all four Lipinski Rule of Five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and exhibits a molecular weight (364.8 Da) and lipophilicity (XLogP3-AA = 2.9) that place it within the ‘lead‑like’ space as defined by the Oprea criteria (MW < 460, LogP < 4.2) [1]. In contrast, the quinoline‑derived IGF‑1R inhibitor PQ‑401 possesses a higher fraction of aromatic carbons and a rigid planar quinoline moiety, which can predispose compounds to CYP450 inhibition and poor solubility [2]. The presence of three methoxy groups and a saturated carbon linker in 1705274-99-2 increases three‑dimensionality (higher fraction sp³) relative to fully conjugated biaryl urea scaffolds, a feature that correlates favourably with clinical developability in retrospective analyses [3].

Cheminformatics Lead-Likeness Fragment Evolution

Evidence‑Based Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (CAS 1705274-99-2)


DGAT1 Lead‑Optimisation SAR Expansion

Based on the compound's structural alignment with the Markush formula in WO2006019020A1 [1], procurement is warranted for teams seeking to diversify the B‑ring substitution of the 5‑chloro‑2‑methoxyphenyl urea pharmacophore. The 2‑methoxy‑2‑(2‑methoxyphenyl)ethyl side‑chain introduces both steric bulk and an additional oxygen‑based hydrogen‑bond acceptor (the aliphatic methoxy group) that is absent in simpler phenethyl or benzyl analogues within the patent. Systematic variation of this side‑chain while holding the 5‑chloro‑2‑methoxyphenyl ‘A‑ring’ constant can probe the steric and electronic tolerance of the DGAT1 active site.

Stereochemistry‑Dependent Biological Profiling

Because 1705274-99-2 contains a chiral centre at the benzylic carbon, purchase of the racemate followed by chiral chromatographic resolution enables differential screening of the two enantiomers [1]. In the diaryl urea class, enantiomers have been shown to exhibit divergent kinase selectivity (e.g., sorafenib analogues [2]); applying this paradigm to 1705274-99-2 could uncover stereospecific target interactions that are masked by racemic screening, potentially identifying a more selective lead enantiomer.

Kinase Selectivity Panel Screening Against the 5‑Chloro‑2‑methoxyphenyl Urea Scaffold

The 5‑chloro‑2‑methoxyphenyl urea core is a privileged fragment that appears in multiple kinase inhibitor chemotypes, including the IGF‑1R inhibitor PQ‑401 [2]. 1705274-99-2, with its distinct right‑hand side‑chain topology, is a suitable entry for broad‑panel kinase profiling to assess whether the 2‑methoxy‑2‑(2‑methoxyphenyl)ethyl group redirects selectivity away from IGF‑1R toward other kinases (e.g., RAF, VEGFR, or PDGFR families). Positive hits from such a screen would directly inform medicinal chemistry strategy for scaffold repurposing.

Physicochemical Comparator in Solubility‑Driven Lead Selection

With a computed XLogP3-AA of 2.9 [1], 1705274-99-2 is approximately 0.6 log units more hydrophilic than the quinoline‑bearing PQ‑401 [2]. Procurement for side‑by‑side thermodynamic solubility and microsomal stability assays against more lipophilic diaryl urea leads can provide quantitative justification for prioritising this scaffold in programs where solubility‑limited absorption or rapid oxidative metabolism are identified as key liabilities in the lead series.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.